(S)-p-Cyanostyrene oxide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-[(2S)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m1/s1 |
InChI Key |
WLNIRLBZLAAEAQ-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Lewis Acid Catalyzed Rearrangements:in the Presence of Strong Lewis Acids, the Epoxide Ring Can Be Activated to Undergo Rearrangement Reactions. for S P Cyanostyrene Oxide, Coordination of a Lewis Acid to the Epoxide Oxygen Would Generate a Species with Significant Positive Charge. While a Full Carbocation at the Benzylic Position is Disfavored, a Concerted Rearrangement Mechanism, Such As a Hydride Shift, Could Lead to the Formation of the Corresponding P Cyanophenylacetaldehyde. the Mechanism Would Involve a Highly Organized Transition State Where the Lewis Acid Facilitates the Ring Opening and Subsequent Migration Steps.
Applications of S P Cyanostyrene Oxide As a Chiral Synthon in Complex Molecule Synthesis
Construction of Chiral Alcohols and Diols
(S)-p-Cyanostyrene oxide is a valuable precursor for the synthesis of chiral alcohols and diols through regioselective and stereospecific ring-opening reactions. The epoxide ring is susceptible to nucleophilic attack, and under acidic or basic conditions, it can be opened to yield vicinal diols. For instance, the acid-catalyzed hydrolysis of this compound leads to the formation of the corresponding chiral diol with high stereochemical fidelity.
In a notable application, the enzymatic hydrolysis of racemic p-cyanostyrene oxide, facilitated by microbial epoxide hydrolases, has been demonstrated to be an effective method for producing (S)-p-cyanostyrene glycol. This biocatalytic approach offers high enantioselectivity, yielding the (S)-diol with an enantiomeric excess often exceeding 95%.
The versatility of this compound extends to its use in dynamic kinetic resolution processes. In one such process, a mutant of the dimeric epoxide hydrolase from Agromyces mediolanus was employed for the deracemization of p-cyanostyrene oxide. This method resulted in the production of (R)-p-cyanostyrene glycol in high yield and enantiomeric excess, showcasing the potential to access either enantiomer of the diol from the racemic epoxide.
Synthesis of Chiral Amines and Amino Alcohols.
The synthesis of chiral amines and amino alcohols from this compound is a cornerstone of its application in asymmetric synthesis. The epoxide ring readily undergoes nucleophilic attack by a variety of nitrogen-based nucleophiles, including ammonia, primary amines, and azides, to produce a range of chiral amino alcohols. These reactions are often highly regioselective, with the nucleophile preferentially attacking the less sterically hindered benzylic carbon atom.
For example, the aminolysis of this compound with an amine nucleophile yields a chiral amino alcohol. This transformation is crucial for the synthesis of precursors to biologically active molecules. The resulting amino alcohols can be further elaborated into more complex structures, such as chiral ligands or pharmaceutical intermediates.
The reaction with sodium azide, followed by reduction, provides a pathway to chiral vicinal amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. The high stereospecificity of the epoxide ring-opening ensures that the stereochemical integrity of the starting material is transferred to the product.
Preparation of Chiral Ethers and Heterocycles
This compound serves as a key building block for the preparation of chiral ethers and various heterocyclic compounds. The ring-opening of the epoxide with alcohol nucleophiles, under either acidic or basic conditions, affords chiral hydroxy ethers. This reaction allows for the introduction of a wide range of alkoxy groups, leading to a diverse array of chiral ethers with potential applications in materials science and as intermediates in organic synthesis.
Furthermore, the intramolecular cyclization of derivatives of this compound is a powerful strategy for the synthesis of chiral heterocycles. For instance, if the nucleophile that opens the epoxide ring also contains a reactive functional group, a subsequent intramolecular reaction can lead to the formation of a new ring system. This approach has been utilized to synthesize chiral tetrahydrofurans and other oxygen-containing heterocycles.
The versatility of the cyano group also plays a role in the elaboration of the resulting products. The cyano moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for further functionalization and the construction of more complex heterocyclic systems.
Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis.
This compound is a valuable precursor for the synthesis of chiral ligands, which are essential for the development of asymmetric catalysts. The chiral backbone provided by the ring-opening of the epoxide is a common feature in many successful ligand scaffolds. The resulting amino alcohols and diols can be readily converted into a variety of ligand classes, including bidentate and tridentate ligands.
One prominent example is the synthesis of chiral oxazoline-based ligands. The reaction of this compound with an amino alcohol, followed by cyclization, can yield chiral bis(oxazoline) (BOX) or phosphinooxazoline (PHOX) ligands. These ligands have proven to be highly effective in a wide range of enantioselective transformations, such as asymmetric allylic alkylation, hydrosilylation, and Diels-Alder reactions.
The modular nature of the synthesis allows for the fine-tuning of the steric and electronic properties of the ligands by varying the substituents on the oxazoline (B21484) ring and the phosphorus atom. This tunability is crucial for optimizing the performance of the catalyst for a specific reaction. The use of this compound provides a reliable and efficient route to these important classes of chiral ligands.
Contributions to the Synthesis of Bioactive Molecule Precursors (Non-Clinical).
This compound has made significant contributions to the synthesis of precursors for various bioactive molecules, although these applications are in the non-clinical, research stage. The chiral motifs derived from this epoxide are found in the core structures of a number of compounds with interesting biological activities.
For instance, the chiral amino alcohols and diols obtained from this compound are key intermediates in the synthesis of analogs of naturally occurring products. These analogs are often synthesized to explore structure-activity relationships and to develop new therapeutic agents. The stereocenter introduced by the epoxide is often crucial for the biological activity of the target molecule.
An example of its application is in the synthesis of precursors to potential enzyme inhibitors. The specific stereochemistry of the amino alcohol or diol can lead to a precise fit in the active site of an enzyme, resulting in potent and selective inhibition. The cyano group can also be a key pharmacophore or a handle for further derivatization to improve the pharmacological properties of the molecule.
Stereodivergent Synthesis from this compound
This compound is a valuable starting material for stereodivergent synthesis, a strategy that allows for the selective preparation of multiple stereoisomers of a product from a single chiral precursor. This is achieved by carefully choosing the reaction conditions and reagents to control the stereochemical outcome of the reaction.
One common approach to stereodivergent synthesis using this compound involves the use of different types of nucleophiles or catalysts that favor alternative reaction pathways. For example, the ring-opening of the epoxide can be directed to occur with either retention or inversion of configuration at the stereocenter, depending on the reaction mechanism.
Computational and Mechanistic Investigations of S P Cyanostyrene Oxide Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity of epoxides like (S)-p-Cyanostyrene oxide. DFT calculations allow for the detailed exploration of potential energy surfaces for various reactions, enabling the identification of intermediates and the characterization of transition state (TS) structures. researchgate.netresearchgate.net For reactions involving this compound, DFT studies focus on elucidating the step-by-step molecular mechanism of processes such as nucleophilic ring-opening and cycloaddition reactions. mdpi.comnih.gov
These theoretical studies can compute the Gibbs free energy of activation (ΔG‡), which is crucial for predicting reaction feasibility and kinetic outcomes. For instance, in a nucleophilic attack on the epoxide, DFT can model the approach of the nucleophile to either the benzylic or the terminal carbon atom of the oxirane ring. By calculating the energy profiles for both pathways, researchers can determine which route is kinetically favored. The transition state structures obtained from these calculations provide geometric details, such as bond-forming and bond-breaking distances, which offer deep insight into the nature of the reaction mechanism, for example, whether it is a concerted one-step process or a stepwise pathway involving an intermediate. researchgate.netnih.gov
In the context of this compound, DFT studies are instrumental in understanding how the electron-withdrawing p-cyano group influences the stability of transition states. The cyano group alters the electron distribution across the molecule, which in turn affects the energy barriers of potential reaction pathways. mdpi.com Calculations can quantify this electronic influence and predict its impact on reaction rates and selectivity, complementing experimental findings.
Elucidation of Regio- and Stereoselectivity Origins in Ring-Opening Reactions
The ring-opening of unsymmetrical epoxides is a foundational reaction in organic synthesis, and its outcome is dictated by both regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical result of the attack). The reaction conditions—specifically, whether the reaction is conducted under basic/nucleophilic or acidic conditions—profoundly influence the regiochemical outcome. d-nb.infolibretexts.org
Under basic or nucleophilic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. bohrium.comvu.nl In this pathway, the nucleophile attacks the sterically least hindered carbon atom. For this compound, this corresponds to the terminal carbon (Cβ). This preference is governed by steric repulsion (Pauli repulsion), where the pathway of least steric hindrance is strongly favored. bohrium.com The reaction occurs with an inversion of stereochemistry at the center of attack, a hallmark of the SN2 mechanism. libretexts.org
Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.commasterorganicchemistry.com This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge in the transition state. libretexts.orgoregonstate.edu For styrene (B11656) oxide, this is typically the benzylic carbon (Cα), which is stabilized by the phenyl ring. However, the strongly electron-withdrawing nature of the p-cyano group in this compound significantly destabilizes any positive charge development at the benzylic position. This electronic effect counteracts the resonance stabilization from the phenyl ring, making the formation of a carbocation-like transition state at the benzylic carbon highly unfavorable. d-nb.info Consequently, the regioselectivity under acidic conditions is less straightforward than for styrene oxide and may even favor attack at the terminal carbon, or the reaction may proceed much slower.
The interplay of these factors determines the final product distribution, as summarized in the table below.
| Reaction Condition | Favored Mechanism | Site of Nucleophilic Attack | Primary Controlling Factor | Expected Major Product |
|---|---|---|---|---|
| Basic / Nucleophilic | SN2 | Terminal Carbon (Cβ) | Steric Hindrance | Attack at the less substituted carbon |
| Acidic | SN1-like / SN2 | Ambiguous / Terminal Carbon (Cβ) | Electronic Effects (Destabilization by -CN group) | Attack at the carbon that avoids positive charge on the benzylic position |
Analysis of Electronic and Steric Effects of the p-Cyano Group on Reactivity
The reactivity of the epoxide ring in this compound is significantly modulated by the electronic and steric properties of the para-substituted cyano group.
Electronic Effects: The cyano (-CN) group is a potent electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen atom and, more significantly, the resonance effect (-M). It withdraws electron density from the phenyl ring, which in turn makes the entire epoxide moiety more electron-deficient. This has several consequences:
Increased Electrophilicity: The withdrawal of electron density enhances the electrophilic character of the two carbon atoms in the oxirane ring, making the compound more susceptible to attack by nucleophiles compared to unsubstituted styrene oxide.
Destabilization of Cationic Intermediates: As discussed previously, the electron-withdrawing nature of the cyano group strongly destabilizes any developing positive charge (carbocationic character) at the adjacent benzylic carbon. d-nb.info This disfavors SN1-type reaction mechanisms that are common for other styrene oxides under acidic conditions. oregonstate.edu
Steric Effects: The cyano group is linear and located at the para position of the phenyl ring, which is remote from the epoxide moiety. Therefore, it exerts a negligible direct steric effect on the approach of a nucleophile to the epoxide ring. The dominant influence of the p-cyano group on the reactivity of this compound is overwhelmingly electronic in nature. researcher.life
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into reaction mechanisms. For this compound, kinetic investigations would typically involve monitoring the disappearance of the epoxide or the appearance of the product over time under various conditions (e.g., changing nucleophile concentration, temperature, or solvent).
While specific kinetic data for this compound is not widely published, studies on the closely related compound p-nitrostyrene oxide (pNSO), which also possesses a strong electron-withdrawing group, offer a valuable analogue. Kinetic studies on pNSO reacting with the model nucleophile 4-(p-nitrobenzyl)pyridine (NBP) showed that the reaction proceeds through an SN2 mechanism. The rate of the reaction is dependent on the concentrations of both the epoxide and the nucleophile.
The table below shows a hypothetical representation of kinetic parameters that would be determined in such a study, based on analogous systems.
| Parameter | Description | Expected Trend for this compound |
|---|---|---|
| kalk | Second-order rate constant for alkylation | Increases with stronger nucleophiles |
| khyd | Pseudo-first-order rate constant for hydrolysis | Dependent on pH and solvent composition |
| Activation Energy (Ea) | Energy barrier for the ring-opening reaction | Lower for reactions with stronger, less hindered nucleophiles |
Proposed Mechanisms for Novel Transformations Involving the Epoxide Moiety
The unique electronic properties of this compound make it a substrate for novel chemical transformations beyond simple ring-opening reactions. The electron-deficient nature of the epoxide ring can be harnessed to drive unique mechanistic pathways.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for (S)-p-Cyanostyrene oxide Transformations
The transformation of epoxides is a cornerstone of synthetic chemistry, and the development of novel catalytic systems is crucial for enhancing the selectivity, efficiency, and scope of reactions involving this compound. Current research is focused on several key areas:
Asymmetric Catalysis: While the starting material is enantiopure, maintaining stereochemical integrity or inducing new stereocenters in subsequent transformations is paramount. Research is directed towards developing highly stereoselective catalysts for ring-opening reactions with various nucleophiles. This includes the use of chiral Lewis acids, organocatalysts like proline derivatives, and metal-salen complexes to afford enantiomerically pure products. For instance, the asymmetric addition of cyanide to aldehydes, a related transformation, has seen high optical yields using synthetic cyclic dipeptides as catalysts. semanticscholar.orgnih.gov
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Epoxide hydrolases, lipases, and monooxygenases are being explored for the kinetic resolution of racemic mixtures and the enantioselective transformation of this compound. nih.govabo.finih.govresearchgate.net For example, recombinant E. coli expressing styrene (B11656) monooxygenase has been used to produce (S)-styrene oxide from styrene with excellent enantiomeric excess (>99%). nih.gov Similarly, lipases can be used to catalyze the ring-opening of epoxides with amines to produce β-amino alcohols. mdpi.commdpi.com
Heterogeneous Catalysis: Immobilizing homogeneous catalysts on solid supports facilitates easier separation and recycling, contributing to more sustainable processes. Metal-Organic Frameworks (MOFs), functionalized polymers, and nanoparticles are being investigated as robust heterogeneous catalysts for various transformations of this compound, such as cycloadditions with CO2 and regioselective ring-opening reactions. researchgate.netresearchgate.net
A summary of emerging catalytic systems is presented below.
| Catalyst Type | Transformation Example | Advantages |
| Chiral Organocatalysts (e.g., synthetic peptides) | Asymmetric cyanohydrin synthesis | High enantioselectivity, metal-free. semanticscholar.org |
| Biocatalysts (e.g., Styrene Monooxygenase) | Enantioselective epoxidation of styrenes | Excellent enantiomeric excess (>99%), mild reaction conditions. nih.gov |
| Metal-Organic Frameworks (MOFs) | Regioselective ring-opening with nucleophiles | Heterogeneous, recyclable, high stability and efficiency. researchgate.netresearchgate.net |
| (Salen)titanium complexes | Asymmetric addition of KCN to aldehydes | High enantiomeric excess with low catalyst loading. nih.gov |
Exploration of Unconventional Reactivity Modes
Beyond traditional nucleophilic ring-opening reactions, researchers are investigating novel ways to harness the reactivity of the epoxide ring and the cyano-styryl framework of this compound.
Cycloaddition Reactions: The epoxide can participate as a three-atom synthon in cycloaddition reactions. wikipedia.org For example, [3+2] cycloadditions with dipolarophiles like nitriles or azides can lead to the formation of five-membered heterocyclic rings. uchicago.eduethz.chrsc.org The reaction of epoxides with CO2 to form cyclic carbonates is another important transformation, often facilitated by electrochemical methods or specialized catalysts. researchgate.net
Carbon-Carbon Bond Cleavage: While less common for epoxides, strategies involving the cleavage of the C-C bond of the oxirane ring could open up new synthetic possibilities. This remains a challenging but potentially rewarding area for creating novel molecular skeletons. Research into the dealkenylative functionalization of styrenes, involving C(Ar)-C(alkenyl) bond cleavage, points towards the potential for developing new activation modes. researchgate.net
Radical Reactions: The introduction of radical initiators could lead to novel ring-opening and functionalization pathways, diverging from the typical ionic mechanisms.
Dual Role of the Cyano Group: The electron-withdrawing cyano group significantly influences the reactivity of the epoxide, typically directing nucleophilic attack to the benzylic position. magtech.com.cn Future work could explore using this group not just as a passive electronic influencer but as an active participant in cascade reactions, potentially after an initial transformation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, efficiency, and product consistency. acs.org
Continuous Flow Synthesis: The synthesis and transformation of chiral epoxides are well-suited for flow chemistry. nih.govresearchgate.net Telescoped continuous flow processes, where multiple reaction steps are performed sequentially without isolation of intermediates, can significantly streamline the synthesis of complex molecules derived from this compound. acs.org For instance, the enzymatic synthesis of β-amino alcohols from epoxides has been successfully implemented in continuous-flow reactors, demonstrating higher efficiency and selectivity. mdpi.commdpi.com The use of packed-bed reactors with immobilized catalysts is a key enabling technology in this area.
Automated Synthesis: Automated platforms can accelerate the optimization of reaction conditions and the synthesis of compound libraries for drug discovery and materials science. nih.gov Integrating the synthesis of this compound derivatives into automated systems, coupled with in-line analysis, would allow for high-throughput screening of catalysts and reaction parameters, significantly speeding up research and development.
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
Adherence to the principles of green chemistry is becoming increasingly important in chemical synthesis. researchgate.netnih.gov
Greener Synthesis of the Epoxide: Research focuses on replacing traditional epoxidation reagents like m-CPBA with more environmentally benign oxidants such as hydrogen peroxide or even molecular oxygen, paired with efficient catalysts. journalspub.com Biocatalytic approaches, using enzymes like styrene monooxygenase, represent an inherently green method for producing the chiral epoxide directly from p-cyanostyrene. nih.gov
Atom Economy: Developing reactions that incorporate a maximum number of atoms from the reactants into the final product is a key goal. Catalytic additions and cycloadditions are generally more atom-economical than multi-step sequences involving protecting groups.
Benign Solvents and Conditions: The use of hazardous organic solvents is a major source of chemical waste. Efforts are underway to replace them with greener alternatives like water, ionic liquids, or supercritical fluids, or to perform reactions under solvent-free conditions. researchgate.netwisdomlib.org Microwave-assisted and mechanochemical syntheses are also being explored to reduce reaction times and energy consumption. researchgate.netnih.gov
Catalyst Recycling: The use of heterogeneous or immobilized catalysts, as mentioned in section 6.1, is a cornerstone of green chemistry, as it allows for the catalyst to be easily recovered and reused, reducing waste and cost. iipseries.org
Design and Synthesis of Advanced Materials Incorporating Cyanostyrene Oxide Derivatives
The unique combination of a reactive epoxide ring and a polar cyano group makes this compound and its derivatives attractive monomers for the synthesis of advanced materials.
Functional Polymers: The ring-opening polymerization of this compound can lead to polyethers with pendant cyanophenyl groups. rsc.org These polymers may exhibit interesting thermal and optical properties. The cyano group can be further modified post-polymerization to introduce other functionalities. For example, a sulfonamide functionalized poly(styrene oxide) has been synthesized, which could be later converted to a lithium sulfonated polymer. rsc.org The living anionic polymerization of 4-cyanostyrene (B1585062) itself has been developed to create well-defined homopolymers and block copolymers. osti.gov
Chiral Materials: Incorporating the chiral structure of this compound into polymer backbones or as side chains can lead to materials with chiroptical properties, which are of interest for applications in asymmetric catalysis, chiral separations, and nonlinear optics.
Materials for Electronics and Photonics: The cyano group is a common substituent in materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-withdrawing nature. researchgate.net Incorporating cyanostyrene-derived units into conjugated polymers could lead to new materials with tailored electronic and photoluminescent properties.
Cross-linked Networks and Resins: The epoxide functionality is widely used in the production of epoxy resins. This compound could be used as a specialty monomer or cross-linking agent to create thermosetting polymers with high thermal stability and specific dielectric properties conferred by the polar cyano groups.
Q & A
Q. What are the key synthetic routes for (S)-p-Cyanostyrene oxide, and how can enantiomeric purity be optimized?
Methodological Answer:
- Synthesis : Common methods include Sharpless epoxidation of (S)-p-cyanostyrene using titanium(IV) isopropoxide and chiral tartrate ligands. Monitor reaction kinetics via HPLC to optimize enantiomeric excess (ee) .
- Purity Validation : Use chiral stationary phase chromatography (e.g., Chiralcel OD-H) with UV detection at 254 nm. Compare retention times with racemic mixtures to confirm ee >98% .
- Troubleshooting : If ee is low, adjust ligand-to-substrate ratios or reaction temperature. Secondary alcohol byproducts may indicate incomplete epoxidation; analyze via GC-MS .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its enantiomer or related epoxides?
Methodological Answer:
- NMR : NMR is critical for stereochemical assignment. The cyanostyrene moiety shows distinct deshielding (~125 ppm for the nitrile carbon). Compare coupling constants () in NMR to confirm epoxide geometry .
- IR : The nitrile stretching vibration (~2230 cm) and epoxide ring vibrations (~850 cm) provide structural confirmation. Overlap with styrenic C=C stretches requires deconvolution software .
- Cross-Validation : Combine with X-ray crystallography (if crystalline) or optical rotation data to resolve ambiguities .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound’s reactivity in asymmetric catalysis or ring-opening reactions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor epoxide ring-opening rates with nucleophiles (e.g., amines, thiols). Vary temperature (10–50°C) to derive activation parameters .
- Catalytic Screening : Test chiral Lewis acids (e.g., Jacobsen catalysts) in enantioselective ring-opening. Employ DOE (Design of Experiments) to optimize catalyst loading, solvent polarity, and reaction time .
- Data Analysis : Apply multivariate regression to correlate reaction conditions with enantioselectivity. Use White’s heteroskedasticity-consistent covariance matrix estimator to validate statistical significance of variables .
Q. How can contradictory data on the compound’s stability under varying pH or temperature conditions be resolved?
Methodological Answer:
- Controlled Degradation Studies : Incubate this compound in buffers (pH 2–12) at 25°C and 40°C. Quantify degradation products via LC-MS and identify pathways (e.g., epoxide hydrolysis to diol or nitrile hydrolysis to amide) .
- Contradiction Analysis : If conflicting stability profiles arise, verify experimental conditions (e.g., oxygen/moisture levels). Use time-resolved FTIR to detect intermediate species and refine proposed mechanisms .
- Reproducibility : Follow A.14–A.16 guidelines to standardize protocols, ensuring all variables (e.g., solvent purity, agitation rate) are documented .
Q. What strategies are effective for incorporating this compound into polymer matrices while retaining stereochemical integrity?
Methodological Answer:
- Polymerization Techniques : Use controlled radical polymerization (RAFT or ATRP) with this compound as a monomer. Monitor tacticity via NMR and compare to computational models (e.g., DFT) .
- Thermal Stability : Perform TGA-DSC under nitrogen to assess decomposition thresholds. Crosslink with diamine hardeners and test mechanical properties via DMA to evaluate structure-property relationships .
- Data Interpretation : Apply factorial analysis to isolate the impact of stereochemistry on polymer glass transition temperature () and tensile strength .
Methodological Guidance for Data Management
- Literature Review : Use A.12–A.13 criteria to prioritize primary sources (e.g., peer-reviewed journals) over commercial databases. Cross-reference with NIST WebBook for thermodynamic data .
- Contradiction Handling : Adopt longitudinal study designs (as in ) to track compound behavior over time, resolving inconsistencies through iterative hypothesis testing.
- Ethical Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions align with academic rigor and societal impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
